[3-(3,4-DICHLOROPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL][4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE
Overview
Description
1-{[3-(3,4-Dichlorophenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-4-(2-furoyl)piperazine is a complex organic compound that features a unique combination of functional groups, including a dichlorophenyl group, an isoxazole ring, and a furoyl-piperazine moiety
Preparation Methods
The synthesis of [3-(3,4-DICHLOROPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL][4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 3,4-dichlorophenyl isoxazole intermediate, which is then coupled with a furoyl-piperazine derivative under specific reaction conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This optimization includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and efficiency .
Chemical Reactions Analysis
1-{[3-(3,4-Dichlorophenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-4-(2-furoyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures. Major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of [3-(3,4-DICHLOROPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL][4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .
Comparison with Similar Compounds
1-{[3-(3,4-Dichlorophenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-4-(2-furoyl)piperazine can be compared with similar compounds such as:
1-(3,4-Dichlorophenyl)piperazine: This compound shares the dichlorophenyl group but lacks the isoxazole and furoyl-piperazine moieties, resulting in different chemical and biological properties.
3,4-Dichlorophenethylamine: Another related compound that features the dichlorophenyl group but differs in its overall structure and functional groups.
The uniqueness of [3-(3,4-DICHLOROPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL][4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activities that are distinct from those of its analogs .
Properties
IUPAC Name |
[3-(3,4-dichlorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]-[4-(furan-2-carbonyl)piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2N3O4/c20-13-4-3-12(10-14(13)21)15-11-17(28-22-15)19(26)24-7-5-23(6-8-24)18(25)16-2-1-9-27-16/h1-4,9-10,17H,5-8,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMGCXVVSSNYVTR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2CC(=NO2)C3=CC(=C(C=C3)Cl)Cl)C(=O)C4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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